1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound featuring a furan ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include furan-2,5-diones, amines, and various substituted derivatives depending on the specific nucleophile used .
Scientific Research Applications
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the furan rings can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl derivatives: Compounds with similar furan rings and carbonyl groups.
Piperidine-4-carboxamide derivatives: Compounds with similar piperidine rings and carboxamide groups.
Sulfonamide derivatives: Compounds with similar sulfonamide groups.
Uniqueness
1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and piperidine rings, along with the sulfonamide group, allows for diverse interactions with molecular targets, making it a versatile compound in various research applications .
Properties
IUPAC Name |
1-[5-(furan-2-ylmethylsulfamoyl)furan-2-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c17-15(20)11-5-7-19(8-6-11)16(21)13-3-4-14(25-13)26(22,23)18-10-12-2-1-9-24-12/h1-4,9,11,18H,5-8,10H2,(H2,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAIEXZESIDAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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